5-Benzylidene-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial Applications
5-Benzylidene-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one derivatives have been explored for their potential as antimicrobial agents. For instance, a study demonstrated the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones showing significant in vitro antimicrobial activity against various bacterial strains and fungi, with minimum inhibitory concentrations (MIC) observed in the range of 4–8 µg/mL (Patel & Park, 2015). Another research effort focused on the synthesis and antimicrobial evaluation of pyridine derivatives, revealing modest activity against a range of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Applications
These compounds have also been assessed for their antitumor activities. A study described the synthesis of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which displayed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Compound 6a, in particular, showed promising inhibitory activity against HeLa cells, with an IC50 value of 1.6 ± 0.8 μM, indicating its potential to induce cell apoptosis and cause G1-phase arrest in the cell division cycle (Wu et al., 2017).
Antibacterial and Biofilm Inhibition Applications
The antibacterial and biofilm inhibition potential of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has been investigated, showing significant efficacy against E. coli, S. aureus, and S. mutans strains. One compound exhibited superior biofilm inhibition activities compared to Ciprofloxacin, demonstrating its potential as a bacterial biofilm and MurB enzyme inhibitor (Mekky & Sanad, 2020).
Safety And Hazards
This would involve a study of the compound’s potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including unanswered questions about the compound and potential applications that have not yet been explored.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed articles and trusted sources for information.
properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRIRSNLZWRMOT-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
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